molecular formula C12H16N2O B14122082 1-(5-Methylpyridin-2-yl)azepan-2-one

1-(5-Methylpyridin-2-yl)azepan-2-one

Cat. No.: B14122082
M. Wt: 204.27 g/mol
InChI Key: OCRRAOPLMXQNRA-UHFFFAOYSA-N
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Description

1-(5-Methylpyridin-2-yl)azepan-2-one is a chemical compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol It is characterized by a pyridine ring substituted with a methyl group at the 5-position and an azepan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methylpyridin-2-yl)azepan-2-one typically involves the reaction of 5-methyl-2-pyridinecarboxylic acid with an appropriate amine under specific conditions. The reaction may be carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvents such as dichloromethane, ethyl acetate, and n-hexane are commonly used in the purification process .

Chemical Reactions Analysis

Types of Reactions

1-(5-Methylpyridin-2-yl)azepan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the azepan-2-one moiety to an azepane ring.

    Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of azepane derivatives.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

1-(5-Methylpyridin-2-yl)azepan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(5-Methylpyridin-2-yl)azepan-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(5-Methylpyridin-2-yl)azepane: Lacks the carbonyl group present in 1-(5-Methylpyridin-2-yl)azepan-2-one.

    5-Methyl-2-pyridinecarboxylic acid: Precursor in the synthesis of this compound.

    1-(5-Methylpyridin-2-yl)piperidin-2-one: Similar structure but with a piperidine ring instead of an azepane ring.

Uniqueness

This compound is unique due to its specific combination of a pyridine ring and an azepan-2-one moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

1-(5-methylpyridin-2-yl)azepan-2-one

InChI

InChI=1S/C12H16N2O/c1-10-6-7-11(13-9-10)14-8-4-2-3-5-12(14)15/h6-7,9H,2-5,8H2,1H3

InChI Key

OCRRAOPLMXQNRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)N2CCCCCC2=O

Origin of Product

United States

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